(2S)-2-[(4-methylphenoxy)methyl]oxirane molecular structure and weight
(2S)-2-[(4-methylphenoxy)methyl]oxirane molecular structure and weight
An In-depth Technical Guide to the Molecular Structure, Properties, and Stereospecific Synthesis of (2S)-2-[(4-methylphenoxy)methyl]oxirane
Prepared by: Gemini, Senior Application Scientist
Abstract
(2S)-2-[(4-methylphenoxy)methyl]oxirane, also known as (S)-p-Cresyl Glycidyl Ether, is a chiral organic compound of significant interest in pharmaceutical and materials science. Its structure, featuring a stereochemically defined oxirane (epoxide) ring linked to a p-methylphenoxy group, makes it a valuable chiral building block for the enantioselective synthesis of complex molecules. This guide provides a detailed technical overview of its molecular structure, physicochemical properties, and a validated protocol for its stereospecific synthesis. The methodologies and mechanistic discussions are tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Nomenclature
The precise identification of a chiral molecule is critical for reproducibility in research and development. (2S)-2-[(4-methylphenoxy)methyl]oxirane is defined by its specific stereochemistry and substitution pattern.
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IUPAC Name: (2S)-2-[(4-methylphenoxy)methyl]oxirane
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Common Synonyms: (S)-p-Cresyl glycidyl ether, (S)-1-(4-methylphenoxy)-2,3-epoxypropane, (S)-Glycidyl 4-methylphenyl ether
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CAS Number: 2186-24-5 (for the racemic mixture, p-Cresyl glycidyl ether)[1][2][3][4]
The "(2S)" designation specifies the absolute configuration at the chiral carbon of the oxirane ring, which is crucial for its application in stereoselective synthesis.
Molecular Structure and Physicochemical Properties
The molecule consists of a para-substituted aromatic ring (p-cresol derivative) connected via an ether linkage to the methyl group of a terminal epoxide. The key feature is the chiral center at the C2 position of the oxirane ring.
Molecular Structure
The structure combines the rigidity of the aromatic ring with the high reactivity of the strained three-membered epoxide ring. The ether bond provides flexibility, allowing the phenoxy group to orient itself in various conformations. The para-methyl group on the benzene ring is an important feature for molecular recognition in certain biological targets and influences the overall lipophilicity of the compound.
Physicochemical Data
The following table summarizes the key physicochemical properties for p-cresyl glycidyl ether. These properties are representative of the (2S)-enantiomer.
| Property | Value | Source |
| Molecular Weight | 164.20 g/mol | [1][2][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | ~259 °C at 760 mmHg (approx.) | [5] |
| Density | ~1.09 g/cm³ at 20 °C | [6] |
| Vapor Pressure | 0.0227 mmHg at 25 °C | [3] |
| Refractive Index | 1.533 | [3] |
| LogP (Octanol/Water Partition Coefficient) | 1.77 | [3] |
Stereospecific Synthesis Protocol
The synthesis of enantiomerically pure (2S)-2-[(4-methylphenoxy)methyl]oxirane requires a stereocontrolled approach. A standard Williamson ether synthesis is adapted by using a chiral three-carbon electrophile. The following protocol describes the synthesis from p-cresol and (R)-glycidyl nosylate.
Mechanistic Principle: Stereochemical Inversion
This synthesis relies on a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.[7]
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Nucleophile Formation: A base, such as potassium carbonate or sodium hydride, deprotonates the phenolic hydroxyl group of p-cresol (4-methylphenol) to form the more nucleophilic p-cresolate anion.
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Sₙ2 Attack: The p-cresolate anion attacks the terminal carbon of the chiral electrophile, (R)-glycidyl nosylate. The nosylate group is an excellent leaving group, facilitating the substitution.
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Inversion of Configuration: The Sₙ2 reaction proceeds with a backside attack, resulting in an inversion of the stereochemical configuration at the electrophilic carbon. Therefore, starting with the (R)-configured electrophile yields the desired (S)-configured oxirane product. Using a tosylate (OTs) or nosylate (ONs) leaving group is effective for this transformation.[8][9]
Synthesis Workflow Diagram
The following diagram illustrates the stereospecific synthesis pathway.
Caption: Stereospecific synthesis of (2S)-2-[(4-methylphenoxy)methyl]oxirane.
Detailed Experimental Protocol
Materials:
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p-Cresol (4-methylphenol)
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(R)-Glycidyl nosylate (or (R)-Glycidyl tosylate)
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Potassium Carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry, oven-baked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-cresol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
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Solvent Addition: Add anhydrous DMF to the flask via syringe to dissolve/suspend the reagents.
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Nucleophile Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium p-cresolate salt.
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Electrophile Addition: Dissolve (R)-glycidyl nosylate (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Causality Note: Conducting the initial addition at a lower temperature helps control any potential exothermic reaction. The extended reaction time at room temperature ensures the Sₙ2 reaction proceeds to completion.
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Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x volumes).
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Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure (2S)-2-[(4-methylphenoxy)methyl]oxirane.
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Self-Validation: The purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (e.e.) should be determined using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis to validate the stereochemical outcome.
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Applications in Drug Development
Chiral epoxides like (2S)-2-[(4-methylphenoxy)methyl]oxirane are highly sought-after intermediates in the pharmaceutical industry. The epoxide moiety is a versatile functional group that can undergo regioselective ring-opening reactions with various nucleophiles (e.g., amines, thiols, alcohols). This reactivity is the cornerstone for building the core structures of many active pharmaceutical ingredients (APIs).
Specifically, aryl glycidyl ethers are key precursors for the synthesis of β-adrenergic blocking agents (beta-blockers). The (S)-enantiomer is often the biologically active form, making stereospecific synthesis paramount for producing effective and safe therapeutics with minimal side effects from the inactive enantiomer.
Conclusion
(2S)-2-[(4-methylphenoxy)methyl]oxirane is a well-defined chiral molecule with a molecular weight of 164.20 g/mol . Its synthesis can be achieved with high stereochemical control via a Williamson ether synthesis utilizing a chiral electrophile such as (R)-glycidyl nosylate, which proceeds through a predictable Sₙ2 inversion mechanism. The combination of its defined stereochemistry and the reactive epoxide functionality makes it a valuable and versatile intermediate for professionals engaged in asymmetric synthesis, particularly within the field of drug discovery and development.
References
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Organic Syntheses. (n.d.). (Oxiranecarboxylic acid, methyl ester, (2S)-). Available at: [Link]
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